REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][NH:4][C:5](=[O:7])[CH:6]=1.Br[CH2:9][CH3:10].C(=O)(O)[O-].[Na+]>>[CH2:9]([N:4]1[C:5](=[O:7])[CH2:6][C:2]([CH3:1])=[N:3]1)[CH3:10] |f:2.3|
|
Name
|
|
Quantity
|
49 g
|
Type
|
reactant
|
Smiles
|
CC=1NNC(C1)=O
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
BrCC
|
Name
|
ice water
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was sealed in a glass pressure tube
|
Type
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TEMPERATURE
|
Details
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After cooling
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
heated to 100° C. for 1 hour
|
Duration
|
1 h
|
Type
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TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
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EXTRACTION
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Details
|
extracted with 10×50 ml portions of chloroform
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined extracts were dried over anhydrous calcium chloride
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue recrystallized from ethanol
|
Type
|
CUSTOM
|
Details
|
to give 20.1 g as colorless prisms, m.p. 112°-113° C.
|
Name
|
|
Type
|
|
Smiles
|
C(C)N1N=C(CC1=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |